![molecular formula C9H20O B3043015 (2R)-Nonan-2-OL CAS No. 70419-07-7](/img/structure/B3043015.png)
(2R)-Nonan-2-OL
Overview
Description
(2R)-Nonan-2-OL is a chiral alcohol that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is also known as (R)-2-Nonanol or (R)-2-Nonan-1-ol and is a colorless, viscous liquid with a faint odor.
Scientific Research Applications
Chiral Auxiliary in Diels–Alder Reactions
(2R)-Nonan-2-OL derivatives have been utilized as chiral auxiliaries in Diels–Alder reactions. For instance, Lait, Parvez, and Keay (2003) synthesized a spiro-amino-alcohol-derived chiral auxiliary, demonstrating its effectiveness in providing diastereo- and regiocontrol in BCl3-catalyzed Diels–Alder reactions with various dienes. The adducts could be easily cleaved, allowing for the recovery and reuse of the chiral auxiliary (Lait, Parvez, & Keay, 2003). Similarly, Burke et al. (2000) described the asymmetric synthesis of a related compound, demonstrating its high enantioselectivity in Diels–Alder reactions (Burke, Allan, Parvez, & Keay, 2000).
Synthesis of Bicyclic σ Receptor Ligands
Geiger et al. (2007) explored the synthesis of bicyclic σ receptor ligands from derivatives of (2R)-Nonan-2-OL. They prepared stereoisomeric alcohols and methyl ethers, which displayed high σ1 receptor affinity and exhibited significant cytotoxic activity against human tumor cell lines (Geiger, Zelenka, Weigl, Fröhlich, Wibbeling, Lehmkuhl, Schepmann, Grünert, Bednarski, & Wünsch, 2007).
Antitubercular and Antibacterial Activities
Mangalam, Selvan, and Sankar (2017) synthesized N′-(2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)pyrazine-2-carbohydrazides, a series derived from (2R)-Nonan-2-OL, and evaluated their antitubercular and antibacterial activities. These compounds showed promising results against Mycobacterium tuberculosis and various pathogenic bacteria (Mangalam, Selvan, & Sankar, 2017).
Adsorption and Decomposition Studies
The role of (2R)-Nonan-2-OL in adsorption and decomposition on carbon and carbon-supported catalysts was investigated by Zawadzki et al. (2001). They studied the character of interactions and decomposition of propan-2-ol, a related compound, on various carbon samples and metal catalysts, shedding light on the potential applications in catalysis (Zawadzki, Wiśniewski, Weber, Heintz, & Azambre, 2001).
Investigating Cluster Structures in Liquids
Chernolevska, Pogorelov, Vaskivskyi, and Doroshenko (2016) examined the temperature-induced evolution of cluster structures in n-nonan-1-ol, a molecule structurally similar to (2R)-Nonan-2-OL. Their findings on the phase transition and cluster structure changes contribute to understanding the behavior of such molecules in different states (Chernolevska, Pogorelov, Vaskivskyi, & Doroshenko, 2016).
properties
IUPAC Name |
(2R)-nonan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-8H2,1-2H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDNVOAEIVQRFH-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-Nonan-2-OL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.